molecular formula C3H6O2S B1361838 Thietane 1,1-dioxide CAS No. 5687-92-3

Thietane 1,1-dioxide

Cat. No.: B1361838
CAS No.: 5687-92-3
M. Wt: 106.15 g/mol
InChI Key: FCFMKFHUNDYKEG-UHFFFAOYSA-N
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Description

Thietane 1,1-dioxide, also known as trimethylene sulfone, is an organic sulfur compound with the chemical formula C3H6O2S. It is a colorless to yellow liquid with a distinct sulfurous odor. This compound is moderately volatile and toxic, and it is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Thietane 1,1-dioxide is a small cyclic sulfone that shares notable similarities with cyclobutane It has been synthesized and studied for its antidepressant properties , suggesting that it may interact with targets involved in mood regulation and neurotransmission.

Mode of Action

It has been shown to display antidepressant properties comparable to those of imipramine , a tricyclic antidepressant known to inhibit the reuptake of certain neurotransmitters. This suggests that this compound may interact with its targets in a similar manner, potentially influencing neurotransmitter levels and neuronal signaling.

Pharmacokinetics

This compound has been predicted to have satisfactory pharmacokinetic characteristics, including correspondence to Lipinski’s rule of five . This rule is a guideline for the druglikeness of a compound, suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its observed antidepressant properties suggest that it may influence neuronal signaling and neurotransmitter levels, potentially leading to improved mood and reduced depressive symptoms .

Biochemical Analysis

Biochemical Properties

Thietane 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium phenolates and thiophenolate, leading to the formation of 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides . These interactions are crucial for understanding the compound’s reactivity and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated antidepressant properties in tail-suspension and forced-swim tests, indicating their potential impact on neuronal cells and related signaling pathways . These effects highlight the compound’s potential in modulating cellular functions and its therapeutic promise.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation, leading to the formation of α-sulfonyl stereogenic tetrasubstituted carbon centers

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound derivatives exhibit low toxicity risks and satisfactory pharmacokinetic characteristics, making them suitable for long-term studies . These findings are essential for evaluating the compound’s potential for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that certain derivatives of this compound display antidepressant properties at specific dosages, comparable to those of established antidepressants like imipramine . It is crucial to monitor for any toxic or adverse effects at higher doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, it undergoes oxidation by hydrogen peroxide to form 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . These metabolic transformations are vital for understanding the compound’s biochemical behavior and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietane 1,1-dioxide can be synthesized through various methods. One common method involves the reduction reaction of sulfurized nitrosofolic acid. In this process, nitrososulfurated folic acid reacts with a reducing agent such as sodium sulfite or sulfurous acid to form this compound .

Another method involves the oxidation of trimethylene sulfide using hydrogen peroxide in the presence of a tungstate catalyst. The reaction is carried out at low temperatures (0-10°C) to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound typically follows the oxidation route due to its efficiency and scalability. The process involves the use of hydrogen peroxide and a tungstate catalyst, with careful control of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Thietane 1,1-dioxide, a sulfur-containing heterocyclic compound, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a four-membered ring containing a sulfur atom and two oxo groups. The compound can be synthesized through various methods, including oxidation of thietane using reagents such as hydrogen peroxide or m-chloroperbenzoic acid. Recent advancements have demonstrated the utility of palladium-catalyzed reactions for the asymmetric synthesis of thietane 1,1-dioxides, enabling the formation of enantioenriched products suitable for drug development .

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in pharmacology:

  • Antidepressant Effects : A study evaluated the antidepressant efficacy of 3-methoxythietane-1,1-dioxide (N-14) using animal models. Results indicated that N-14 significantly mitigated depressive-like behaviors induced by chronic mild social stress (CMSS), as evidenced by improved performance in behavioral tests such as the forced swim test and elevated-plus maze .
  • Antitumor Activity : Research has shown that thietane derivatives possess anticancer properties. For instance, certain oxidized thietanes have been identified as potent antitumor agents, with mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .
  • Insecticidal Properties : this compound derivatives have been explored for their insecticidal activity. These compounds demonstrate effectiveness against various pests, suggesting potential applications in agricultural settings .

Case Study 1: Antidepressant Efficacy

In a controlled study involving Sprague-Dawley rats subjected to psychosocial stress models, N-14 was administered to assess its impact on behavior. The treatment group showed significant improvements in social interaction and reduced anxiety-like behaviors compared to control groups, highlighting its potential as an antidepressant agent .

Parameter Control Group N-14 Treatment Group
Social Interaction ScoreLowHigh
Defensive Behavior ScoreHighLow
Body Weight ChangeDecreaseStable

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of various thietane derivatives on cancer cell lines. The results indicated that specific modifications to the thietane structure enhanced its antitumor activity, leading to a significant reduction in cell viability in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some thietane derivatives act as enzyme inhibitors, impacting pathways involved in tumor growth and neurochemical signaling.
  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, which may underlie its antidepressant effects.

Properties

IUPAC Name

thietane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFMKFHUNDYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295433
Record name thietane 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-92-3
Record name Trimethylene sulfone
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Record name Trimethylene sulfone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885
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Record name thietane 1,1-dioxide
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Record name 1lambda6-thietane-1,1-dione
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Record name Trimethylene sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Thietane 1,1-dioxide?

A1: this compound has the molecular formula C3H6O2S and a molecular weight of 106.14 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, 13C NMR studies have been conducted on this compound and its derivatives. These studies reveal a characteristic "four-membered ring sulfone effect," where the α-carbon atom is unusually deshielded, and the β-carbon atom is unusually shielded. []

Q3: What are some common methods for synthesizing this compound derivatives?

A3: Several synthetic routes have been explored:* Oxidation of Thietanes: Thietane 1,1-dioxides can be prepared by oxidizing the corresponding thietanes using oxidizing agents like hydrogen peroxide. []* Reaction of α-Amino Ketoximes: A one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides has been reported. [, ]* Reaction of Aryldiazomethanes with Sulfur Dioxide: The reaction of aryldiazomethanes with sulfur dioxide in the presence of enamines, such as 2-methyl-1-morpholinopropene, yields thietane 1,1-dioxides through a sulfene intermediate. []* Reaction of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole with Nucleophiles: This method allows for the introduction of various substituents at the 3-position of the this compound ring by reacting the triazole derivative with sodium alcoholates or phenolates. [, ]

Q4: Can thietane 1,1-dioxides be directly halogenated?

A4: Yes, direct free-radical halogenation of thietane 1,1-dioxides is possible. []

Q5: What is known about the conformation of this compound?

A5: NMR studies, including those in nematic solvents, have been instrumental in determining the conformation of this compound. The ring prefers a puckered conformation. Additionally, studies have shown a preference for axial orientation of substituents at the 3-position in 3-substituted thietane 1,1-dioxides. [, , ]

Q6: Have computational methods been applied to study thietane 1,1-dioxides?

A6: Yes, computational chemistry techniques have been employed to investigate the ring puckering potential of this compound. Density functional theory (DFT) calculations have provided valuable insights into the energetics and vibrational frequencies associated with ring puckering. [] Additionally, computer-aided modeling systems like SARD-21 have been used to establish structure-activity relationships and predict antidepressant activity in this compound derivatives. [, ]

Q7: What types of reactions are thietane 1,1-dioxides known to undergo?

A7: Thietane 1,1-dioxides can participate in various reactions, including:

  • Nucleophilic Substitution: The sulfone group activates the ring towards nucleophilic attack, enabling the synthesis of 3-substituted derivatives. []
  • Ring-Opening Reactions: Under certain conditions, the strained four-membered ring can undergo ring-opening reactions. []
  • Cycloadditions: 3-Cyanothiete 1,1-dioxide has been shown to undergo cycloaddition reactions, highlighting its potential as a synthetic building block. []

Q8: What are the potential applications of this compound derivatives?

A8:
Medicinal Chemistry: Research suggests that certain this compound derivatives, particularly 3-alkoxythietane 1,1-dioxides, exhibit antidepressant and anxiolytic properties in preclinical models. [, , , , , ]* Protecting Groups:* The thietane ring has been explored as a potential protecting group in organic synthesis, taking advantage of its ability to be introduced and removed under specific conditions. []

Q9: What are some key areas for future research on this compound?

A10:
Mechanism of Action: While some studies point towards potential interactions with serotonergic and dopaminergic systems, a detailed understanding of the mechanism of action for the observed biological activity of thietane 1,1-dioxides is crucial for further development. [, ]* Structure-Activity Relationships: Exploring the impact of various substituents on the thietane ring on the biological activity, including potency and selectivity, will be essential for optimizing the design of new derivatives with improved pharmacological profiles. []* In Vivo Studies & Clinical Trials:* Further in vivo investigations using relevant animal models and, eventually, clinical trials are necessary to validate the therapeutic potential of promising this compound derivatives observed in preclinical settings.

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